molecular formula C60H72ClF3N12O10S2 B12112478 H-DL-Phe(4-Cl)-DL-Cys-DL-3Pal-DL-Trp-DL-Lys-DL-Val-DL-Cys-DL-2Nal-NH2.TFA

H-DL-Phe(4-Cl)-DL-Cys-DL-3Pal-DL-Trp-DL-Lys-DL-Val-DL-Cys-DL-2Nal-NH2.TFA

Cat. No.: B12112478
M. Wt: 1277.9 g/mol
InChI Key: BZGBKPNRQBRNEX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

The compound H-DL-Phe(4-Cl)-DL-Cys-DL-3Pal-DL-Trp-DL-Lys-DL-Val-DL-Cys-DL-2Nal-NH2.TFA is a synthetic peptide with a complex structure. It is composed of multiple amino acids, each contributing to its unique properties. This compound is of interest in various fields, including medicinal chemistry and biochemistry, due to its potential biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of H-DL-Phe(4-Cl)-DL-Cys-DL-3Pal-DL-Trp-DL-Lys-DL-Val-DL-Cys-DL-2Nal-NH2.TFA involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The process typically includes the following steps:

    Resin Loading: The initial amino acid is attached to a solid resin.

    Deprotection: The protecting group on the amino acid is removed to allow for the next amino acid to be added.

    Coupling: The next amino acid, protected at its amino group, is activated and coupled to the growing peptide chain.

    Repetition: Steps 2 and 3 are repeated for each amino acid in the sequence.

    Cleavage and Deprotection: The completed peptide is cleaved from the resin and deprotected to yield the final product.

Industrial Production Methods

In an industrial setting, the synthesis of this peptide would be scaled up using automated peptide synthesizers. These machines can handle large quantities of reagents and perform the repetitive steps of SPPS efficiently. The use of high-throughput techniques and optimization of reaction conditions ensures high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

H-DL-Phe(4-Cl)-DL-Cys-DL-3Pal-DL-Trp-DL-Lys-DL-Val-DL-Cys-DL-2Nal-NH2.TFA: can undergo various chemical reactions, including:

    Oxidation: The cysteine residues can form disulfide bonds through oxidation.

    Reduction: Disulfide bonds can be reduced back to free thiols.

    Substitution: The chloro group on the phenylalanine residue can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide or iodine can be used to oxidize cysteine residues.

    Reduction: Dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP) are common reducing agents.

    Substitution: Nucleophiles such as amines or thiols can react with the chloro group under basic conditions.

Major Products

    Disulfide Bonds: Formation of intramolecular or intermolecular disulfide bonds.

    Substituted Derivatives: Products where the chloro group is replaced by other functional groups.

Scientific Research Applications

H-DL-Phe(4-Cl)-DL-Cys-DL-3Pal-DL-Trp-DL-Lys-DL-Val-DL-Cys-DL-2Nal-NH2.TFA: has several applications in scientific research:

    Chemistry: Used as a model compound to study peptide synthesis and modification.

    Biology: Investigated for its potential biological activities, such as enzyme inhibition or receptor binding.

    Medicine: Explored for therapeutic applications, including as a potential drug candidate or diagnostic tool.

    Industry: Utilized in the development of new materials or as a component in biochemical assays.

Mechanism of Action

The mechanism of action of H-DL-Phe(4-Cl)-DL-Cys-DL-3Pal-DL-Trp-DL-Lys-DL-Val-DL-Cys-DL-2Nal-NH2.TFA depends on its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound can modulate the activity of these targets through binding, inhibition, or activation, leading to various biological effects. The pathways involved may include signal transduction, metabolic regulation, or gene expression.

Comparison with Similar Compounds

H-DL-Phe(4-Cl)-DL-Cys-DL-3Pal-DL-Trp-DL-Lys-DL-Val-DL-Cys-DL-2Nal-NH2.TFA: can be compared with other synthetic peptides with similar structures. Some similar compounds include:

    H-DL-Phe-DL-Cys-DL-3Pal-DL-Trp-DL-Lys-DL-Val-DL-Cys-DL-2Nal-NH2.TFA: Lacks the chloro group on phenylalanine.

    H-DL-Phe(4-Cl)-DL-Cys-DL-3Pal-DL-Trp-DL-Lys-DL-Val-DL-Cys-DL-2Nal-NH2: Without the trifluoroacetic acid (TFA) salt form.

    H-DL-Phe(4-Cl)-DL-Cys-DL-3Pal-DL-Trp-DL-Lys-DL-Val-DL-Cys-DL-2Nal-NH2.AcOH: Acetate salt form instead of TFA.

The uniqueness of This compound lies in its specific sequence and the presence of the chloro group, which can influence its chemical reactivity and biological activity.

Properties

IUPAC Name

6-amino-2-[[2-[[2-[[2-[[2-amino-3-(4-chlorophenyl)propanoyl]amino]-3-sulfanylpropanoyl]amino]-3-pyridin-3-ylpropanoyl]amino]-3-(1H-indol-3-yl)propanoyl]amino]-N-[1-[[1-[(1-amino-3-naphthalen-2-yl-1-oxopropan-2-yl)amino]-1-oxo-3-sulfanylpropan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]hexanamide;2,2,2-trifluoroacetic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C58H71ClN12O8S2.C2HF3O2/c1-33(2)50(58(79)70-49(32-81)56(77)66-45(51(62)72)26-35-16-19-37-11-3-4-12-38(37)24-35)71-53(74)44(15-7-8-22-60)65-55(76)47(28-39-30-64-43-14-6-5-13-41(39)43)68-54(75)46(27-36-10-9-23-63-29-36)67-57(78)48(31-80)69-52(73)42(61)25-34-17-20-40(59)21-18-34;3-2(4,5)1(6)7/h3-6,9-14,16-21,23-24,29-30,33,42,44-50,64,80-81H,7-8,15,22,25-28,31-32,60-61H2,1-2H3,(H2,62,72)(H,65,76)(H,66,77)(H,67,78)(H,68,75)(H,69,73)(H,70,79)(H,71,74);(H,6,7)
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BZGBKPNRQBRNEX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C(C(=O)NC(CS)C(=O)NC(CC1=CC2=CC=CC=C2C=C1)C(=O)N)NC(=O)C(CCCCN)NC(=O)C(CC3=CNC4=CC=CC=C43)NC(=O)C(CC5=CN=CC=C5)NC(=O)C(CS)NC(=O)C(CC6=CC=C(C=C6)Cl)N.C(=O)(C(F)(F)F)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C60H72ClF3N12O10S2
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

1277.9 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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